molecular formula C6H6BClO2 B050647 2-Chlorophenylboronic acid CAS No. 3900-89-8

2-Chlorophenylboronic acid

Cat. No. B050647
CAS RN: 3900-89-8
M. Wt: 156.38 g/mol
InChI Key: RRCMGJCFMJBHQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorophenylboronic acid often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where halobenzenes are reacted with phenylboronic acids or their derivatives. Techniques utilizing palladium nanoparticles on renewable polysaccharides have shown high activity and recyclability in these reactions, highlighting the advancements in catalyst development for sustainable and efficient synthesis methods (Wolfson & Levy‐Ontman, 2020).

Scientific Research Applications

  • Herbicide Research : Studies focus on the toxicology, mutagenicity, and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid, which is structurally similar to 2-Chlorophenylboronic acid. Research in this area is crucial for understanding the implications of herbicide use in agriculture and its effects on the environment (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Chemical Synthesis : 2-Chlorophenylboronic acid is used in various chemical synthesis processes, such as the aza-Friedel–Crafts reaction to synthesize 3-substituted indole derivatives. This showcases its utility in organic chemistry and pharmaceutical synthesis (Goswami, Thorat, Shukla, & Bhusare, 2015).

  • Phytoremediation : It's involved in studies exploring the degradation of herbicides (like 2,4-dichlorophenoxyacetic acid) in plants, contributing to our understanding of phytoremediation, a process that uses plants to remove, transfer, stabilize, and destroy contaminants in soil and groundwater (Germaine et al., 2006).

  • Drug Development : Research into new antitumor compounds often involves the use of 2-Chlorophenylboronic acid. It is used in synthesizing molecules that have potential as peripheral benzodiazepine receptor ligands, which are important in the development of new drugs (Janin et al., 2002).

  • Photocatalysis : Studies on the degradation of chlorophenols, like 2-chlorophenol, using photocatalytic methods are significant for environmental cleanup technologies. This research helps in understanding how to effectively remove toxic compounds from water and soil (Lin et al., 2018).

  • Nanomaterials for Biomedical Applications : Phenylboronic acid derivatives are being explored for their applications in creating polymeric nanomaterials. These materials have potential uses in drug delivery systems and biosensors, owing to their unique interactions with biological molecules like glucose and sialic acid (Lan & Guo, 2019).

Safety And Hazards

2-Chlorophenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 2-Chlorophenylboronic acid research could involve further exploration of its use in the preparation of imidazo [1,2-a]pyridine amides . Additionally, further investigation into the boron-catalysed direct amidation reactions could provide new insights into its mechanism of action .

properties

IUPAC Name

(2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMGJCFMJBHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370213
Record name 2-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenylboronic acid

CAS RN

3900-89-8
Record name 2-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
EA Jackson, BD Steinberg, M Bancu… - Journal of the …, 2007 - ACS Publications
… Four-fold Suzuki−Miyaura coupling of 5 with 2-chlorophenylboronic acid gives 1,2,5,6-tetrakis(2-chlorophenyl)corannulene (6) in 91% isolated yield. The subsequent 4-fold cyclization …
Number of citations: 207 pubs.acs.org
YL Janin, E Roulland, A Beurdeley-Thomas… - Journal of the …, 2002 - pubs.rsc.org
… A more robust synthesis, using Suzuki's cross-coupling between 2-chlorophenylboronic acid 15 and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate 14 was also …
Number of citations: 35 pubs.rsc.org
A Gharib, NN Pesyan, LV Fard… - Journal of chemical …, 2014 - academia.edu
… An efficient and environmental benign method is reported for the synthesis of (±)-clopidogrel with 2-chlorophenylboronic acid and 2-oxoacetic acid in the presence of ZnO nanoparticle …
Number of citations: 6 www.academia.edu
V Snieckus, Y Zhao - Synfacts, 2014 - thieme-connect.com
… The reaction scope and limitations for the vinylpyridines 1 and 2-chlorophenylboronic acid 3 were not well investigated. …
Number of citations: 0 www.thieme-connect.com
O OCH - Studies towards the total synthesis of polyhydroxylated … - ro.uow.edu.au
… achieved through the synthesis via an Ugi three-component reaction, the PBM reaction of glyoxylic acid with 4, 5, 6, 7-tetrahydrothieno [3, 2-c] pyridine and 2-chlorophenylboronic acid …
Number of citations: 2 ro.uow.edu.au
A Gollner, PA Koutentis - Organic Letters, 2010 - ACS Publications
… For the stepwise approach, the desired 8-(2-chlorophenyl)-2-methoxynaphthyridine 10 was prepared from 8-bromo-2-methoxynaphthyridine 9 and 2-chlorophenylboronic acid via a …
Number of citations: 39 pubs.acs.org
X Zhu, F Liu, X Ba, Y Wu - Organic Letters, 2022 - ACS Publications
… On the basis of this scenario, as shown in Scheme 2, we first change the compounds 2-chlorophenylboronic acid and 3 to 2-bromophenylboronic acid and 8. Notably, BFY1 was directly …
Number of citations: 4 pubs.acs.org
J Zhou, M Paladino, DG Hall - European Journal of Organic …, 2022 - Wiley Online Library
… acid and 2-chlorophenylboronic acid. Apart from 2-chlorophenylboronic acid's boron signal at … This experiment was repeated with boronic acid 1e instead of 2-chlorophenylboronic acid. …
S Arkhipenko, MT Sabatini, AS Batsanov… - Chemical …, 2018 - pubs.rsc.org
… boronic acid 8c is actually formed from borinic acid 3cin situ under the “prestir” conditions and that 8c is the active catalyst, we compared 3c and commercial 2-chlorophenylboronic acid …
Number of citations: 91 pubs.rsc.org
JK Čermák, V Církva - Tetrahedron Letters, 2014 - Elsevier
… With 2-chlorophenylboronic acid, 2,2′-dichlorobiphenyl was observed as the major product. Therefore, we avoided the use of this sterically hindered phenylboronic acid, when possible…
Number of citations: 10 www.sciencedirect.com

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